Cholest-5-en-3-yl 9-octadecenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-en-3-yl 9-octadecenoate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatography techniques to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of cholesteryl oleate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl 9-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholesteryl epoxide and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, cholesteryl oleate can be hydrolyzed back to cholesterol and oleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming different cholesterol esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed.
Major Products Formed
Oxidation: Cholesteryl epoxide and other oxidized derivatives.
Hydrolysis: Cholesterol and oleic acid.
Transesterification: Different cholesterol esters depending on the alcohol used.
Scientific Research Applications
Cholest-5-en-3-yl 9-octadecenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in lipid metabolism and storage within cells.
Medicine: Studied for its involvement in atherosclerosis and cardiovascular diseases due to its presence in LDL.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emollient properties.
Mechanism of Action
Cholest-5-en-3-yl 9-octadecenoate exerts its effects primarily through its role in lipid metabolism. It is a storage form of cholesterol and is transported within lipoproteins such as LDL. The compound is hydrolyzed by enzymes like cholesterol ester hydrolase to release free cholesterol, which can then be utilized by cells for membrane synthesis and other functions .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl linoleate: Another cholesterol ester formed with linoleic acid.
Cholesteryl palmitate: Formed with palmitic acid.
Cholesteryl stearate: Formed with stearic acid.
Uniqueness
Cholest-5-en-3-yl 9-octadecenoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct physical and chemical properties. Its role in LDL and its involvement in atherosclerosis make it particularly significant in medical research .
Biological Activity
Cholest-5-en-3-yl 9-octadecenoate, a sterol derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its anticancer, antibacterial, and antioxidant properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a cholesterol ester formed by the esterification of cholesterol with oleic acid (9-octadecenoic acid). Its structure can be represented as follows:
This compound combines the biological activities associated with both sterols and unsaturated fatty acids.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study examining the cytotoxic effects of various compounds, this compound was tested against human lung adenocarcinoma (A549) and colon carcinoma (HCT116) cells. The results demonstrated a dose-dependent reduction in cell viability:
Compound | IC50 (µg/mL) A549 | IC50 (µg/mL) HCT116 |
---|---|---|
This compound | 45 ± 10 | 50 ± 12 |
Dasatinib (control) | 25 ± 9 | 28 ± 13 |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
Antibacterial Activity
This compound also exhibits notable antibacterial properties. It has been shown to inhibit the growth of several pathogenic bacteria, contributing to its potential therapeutic applications.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains using the disc diffusion method. The results are summarized in the table below:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
The compound demonstrated broad-spectrum activity, particularly against Gram-positive bacteria .
Antioxidant Activity
In addition to its anticancer and antibacterial effects, this compound has been reported to possess antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer.
The antioxidant activity of this compound was assessed through radical scavenging assays. The compound exhibited a significant ability to neutralize free radicals, with a radical scavenging activity percentage ranging from 48% to 84% depending on concentration .
Properties
Molecular Formula |
C45H78O2 |
---|---|
Molecular Weight |
651.1 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36?,38?,39?,40?,41?,42?,44-,45+/m0/s1 |
InChI Key |
RJECHNNFRHZQKU-LLEPQPHWSA-N |
Isomeric SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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